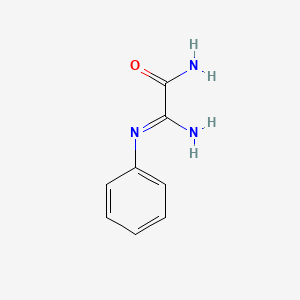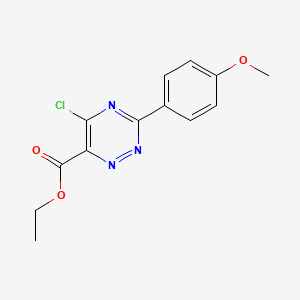
Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate is a chemical compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with ethyl chloroformate in the presence of a base, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted triazine derivatives.
Oxidation: Formation of oxidized triazine derivatives.
Reduction: Formation of reduced triazine derivatives.
Hydrolysis: Formation of 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylic acid.
科学的研究の応用
Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
類似化合物との比較
Similar Compounds
- Ethyl 5-chloro-3-(4-hydroxyphenyl)-1,2,4-triazine-6-carboxylate
- Ethyl 5-chloro-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
- Ethyl 5-chloro-3-(4-nitrophenyl)-1,2,4-triazine-6-carboxylate
Uniqueness
Ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
特性
CAS番号 |
572920-44-6 |
|---|---|
分子式 |
C13H12ClN3O3 |
分子量 |
293.70 g/mol |
IUPAC名 |
ethyl 5-chloro-3-(4-methoxyphenyl)-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C13H12ClN3O3/c1-3-20-13(18)10-11(14)15-12(17-16-10)8-4-6-9(19-2)7-5-8/h4-7H,3H2,1-2H3 |
InChIキー |
SZBNRAXYWBUMOQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13802890.png)
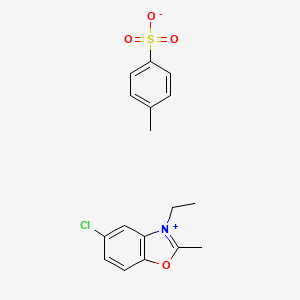
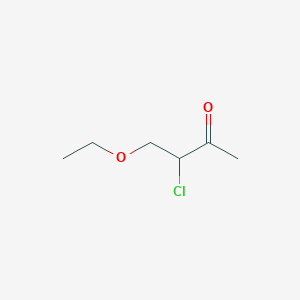
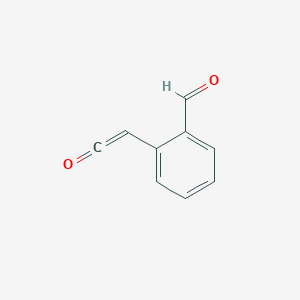
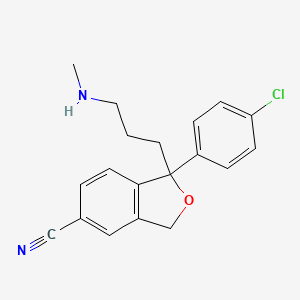
![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)

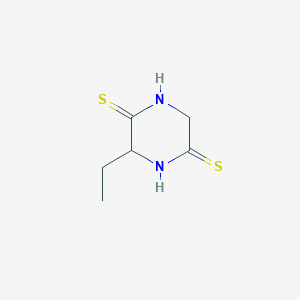
![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
![tert-butyl N-[2-(methoxyamino)-2-oxoethyl]carbamate](/img/structure/B13802948.png)
![[2-(4-Methylcyclohex-3-en-1-yl)propyl]phosphonic acid](/img/structure/B13802959.png)
![4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-3-amine](/img/structure/B13802972.png)
